2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a 2-fluorobenzoyl group attached to the amino position of the thiazole ring and a carboxylic acid moiety at the 4-position. This structure combines the electron-withdrawing properties of fluorine with the hydrogen-bonding capacity of the carboxylic acid group, making it a promising scaffold for medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3S/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTQFNVHCUNDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the acylation of a 1,3-thiazole-4-carboxylic acid derivative with a fluorobenzoyl chloride or related activated fluorobenzoyl derivatives. The key steps include:
- Preparation of the fluorobenzoyl chloride intermediate from 2-fluorobenzoic acid via reaction with thionyl chloride or other chlorinating agents.
- Coupling of the fluorobenzoyl chloride with an amino-thiazole-4-carboxylic acid or its derivatives under basic conditions to form the amide linkage.
This method ensures the formation of the target compound with high regioselectivity and yields suitable for pharmaceutical applications.
Detailed Synthetic Procedure Example
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-fluorobenzoyl chloride | 2-Fluorobenzoic acid + thionyl chloride (SOCl2), reflux | High yield of acid chloride |
| 2 | Acylation reaction | 1,3-thiazole-4-carboxylic acid + 2-fluorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Formation of this compound |
| 3 | Purification | Recrystallization or chromatographic techniques | High purity product |
This approach is supported by analogous syntheses of fluorobenzoyl-substituted thiazole derivatives, where careful control of temperature and stoichiometry minimizes side reactions.
Alternative Synthetic Routes
A notable alternative involves the Hantzsch thiazole synthesis, where α-halogenated amides react with thiourea to form the thiazole ring, followed by subsequent acylation steps. This method can be adapted to introduce the fluorobenzoyl group either before or after ring formation, depending on substrate stability and desired reaction conditions.
Reaction Conditions and Optimization
Temperature and Solvent Effects
- The acylation reaction is generally conducted at low to ambient temperatures (0–25 °C) to prevent decomposition of sensitive intermediates.
- Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and facilitate nucleophilic attack.
- Bases such as triethylamine or sodium hydride are used to neutralize the hydrogen chloride generated, driving the reaction forward.
Purification and Yield
- The crude product is typically purified by recrystallization from ethanol or ethyl acetate.
- Yields reported in related fluorobenzoyl thiazole syntheses range from 70% to 95%, depending on reaction scale and purity requirements.
Analytical Characterization
The purity and identity of the synthesized compound are confirmed by:
- Mass Spectrometry (MS): Confirms molecular weight consistent with the fluorobenzoyl thiazole structure.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretching (~1650 cm⁻¹) and thiazole ring vibrations.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra showing signals corresponding to the thiazole ring, fluorobenzoyl aromatic protons, and carboxylic acid group.
- Chromatography: High-performance liquid chromatography (HPLC) confirms purity and separation from side products.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acylation of amino-thiazole | 1,3-thiazole-4-carboxylic acid + 2-fluorobenzoyl chloride | Triethylamine, DCM | 0–25 °C, 4–12 h | 80–90 | Straightforward, high purity | Requires preparation of acid chloride |
| Hantzsch thiazole synthesis + acylation | α-halogenated amide + thiourea, then acylation | NBS, thiourea, base | Multi-step, 20–80 °C | 70–85 | One-pot ring formation | More complex, longer reaction times |
| Direct amidation | 2-fluorobenzoic acid + amino-thiazole derivative | Coupling agents (e.g., EDCI, DCC) | Room temp, several hours | 75–85 | Avoids acid chloride | Coupling agents may be costly |
Research Findings and Industrial Relevance
- The described synthetic methods provide efficient routes for producing this compound with suitable purity for pharmaceutical research and development.
- Industrial scale synthesis favors methods that minimize energy consumption and simplify purification, such as single-step acylation with controlled temperature and solvent recycling.
- The compound’s biological activity as an enzyme inhibitor in cancer and antimicrobial contexts underscores the importance of reliable synthetic access.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid have been evaluated against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively, potentially overcoming resistance mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity, suggesting that modifications to the thiazole ring could enhance efficacy against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively researched. Compounds containing thiazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : Research featured in Pharmaceutical Research demonstrated that thiazole derivatives exhibited significant antiproliferative effects against human breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to assess cell viability and found that certain derivatives had IC50 values in the low micromolar range .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiazole ring followed by subsequent reactions to introduce functional groups like fluorobenzoyl amines.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Thioamide + Carboxylic Acid | Formation of Thiazole |
| 2 | Acylation | Fluorobenzoyl Chloride + Base | Introduction of Fluorobenzoyl Group |
| 3 | Hydrolysis | Acidic or Basic Conditions | Final Product Isolation |
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include derivatives with substituted aryl groups, heterocyclic rings, or modified functional groups at the thiazole core. Below is a comparative analysis:
Functional Differences
- Electron-Withdrawing vs.
- Biological Activity : The 4-methylphenyl analog (219.26 g/mol) demonstrates AgrA inhibition, a key anti-quorum sensing mechanism in Gram-positive bacteria . The target compound’s fluorobenzoyl group may improve binding specificity to similar receptors due to fluorine’s polar hydrophobic effects.
- Solubility and Reactivity : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, but chloro- or trifluoromethyl-substituted analogs (e.g., 257.67 g/mol, 273.23 g/mol) show reduced solubility, favoring membrane penetration .
Biological Activity
2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound belonging to the thiazole derivative class. Thiazoles are five-membered heterocyclic compounds that incorporate both sulfur and nitrogen atoms. This specific compound is notable for its fluorobenzoyl group, which significantly influences its biological activity. Recent studies have highlighted its potential in antimicrobial and anticancer applications.
The synthesis of this compound typically involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is often conducted in organic solvents like dichloromethane or dioxane under reflux conditions .
Key Chemical Reactions
This compound can undergo several chemical transformations:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : The carbonyl group can be reduced to an alcohol using lithium aluminum hydride.
- Substitution : The fluorine atom may be substituted with various nucleophiles under suitable conditions .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. For instance, a study reported that thiazole derivatives showed potent bactericidal activity against Gram-positive pathogens, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus | 1 - 2 | High bactericidal activity |
| A. fumigatus | Variable | Antifungal activity |
| C. auris | Variable | Multidrug-resistant yeast |
The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noteworthy, showing comparable activity to vancomycin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Thiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorobenzoyl group enhances binding affinity to these targets, while the thiazole ring contributes to stabilizing these interactions through hydrogen bonding and other forces .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively killed MSSA, MRSA, and VRSA strains within six hours of exposure, indicating rapid bactericidal action .
- Cytotoxicity Assessment : In vitro studies revealed low cytotoxicity towards Vero cells while maintaining significant antimicrobial efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 2-fluorobenzoyl derivatives and thiazole-4-carboxylic acid precursors. A common approach involves using carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt in solvents like DCM or DMF. Optimizing stoichiometry (1.5–2.0 equivalents of amine/carboxylic acid) and reaction time (12–24 hours) improves yields. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation employs - and -NMR to verify the fluorobenzoyl and thiazole moieties. Elemental analysis (C, H, N, S) and mass spectrometry (ESI-MS or HRMS) further validate molecular composition .
Q. What biological activities are reported for thiazole-4-carboxylic acid derivatives in preclinical studies?
- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory properties. For example, GSK-3β and Cdk1 inhibition are evaluated via enzymatic assays using ATP-competitive binding protocols. Anticancer activity is tested in vitro using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, serum concentration) or compound solubility. To resolve these:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Compare results with structurally related analogs to isolate substituent effects .
Q. What computational approaches predict the conformational stability and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the fluorobenzoyl group’s electron-withdrawing effects. Molecular dynamics simulations (AMBER or GROMACS) assess solvation dynamics. X-ray crystallography data (e.g., torsion angles ≈179°) validate trans coplanar conformations stabilized by intramolecular hydrogen bonds .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt.
- Co-solvents : Use PEG-400 or cyclodextrins in formulations.
- Prodrugs : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability .
Q. How does the fluorobenzoyl substituent influence binding affinity in enzyme inhibition assays?
- Methodological Answer : Fluorine’s electronegativity enhances binding via dipole interactions and π-stacking. Compare inhibition constants () of fluorinated vs. non-fluorinated analogs using Lineweaver-Burk plots. Docking studies (AutoDock Vina) identify interactions with hydrophobic enzyme pockets (e.g., GSK-3β’s ATP-binding site) .
Q. Which analytical techniques are critical for characterizing hydrogen-bonding networks in this molecule?
- Methodological Answer :
- X-ray crystallography : Resolves intermolecular H-bonds (e.g., between the thiazole nitrogen and water molecules).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and N–H stretching (~3300 cm).
- NMR titration : Monitors chemical shift changes in DMSO-d with incremental DO to detect exchangeable protons .
Data Contradiction Analysis
Q. Why do solubility values vary significantly across literature reports?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms (amorphous vs. crystalline) and pH-dependent ionization. Use standardized protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
